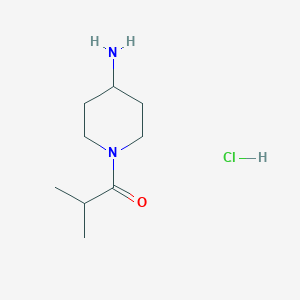

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDFPJVWJXSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589422 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-98-8, 1158391-26-4 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.

Introduction of the Amino Group: The amino group is introduced through amination reactions, where an amine is added to the piperidine ring.

Formation of the Methylpropan-1-one Moiety: The methylpropan-1-one moiety is introduced through alkylation reactions, where an alkyl group is added to the piperidine ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Piperidine derivatives are known for their significant roles in pharmacology, influencing numerous therapeutic areas due to their interaction with biological targets.

Pharmacological Activities:

- Antimicrobial Properties: Studies have indicated potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Research: Research is ongoing to evaluate its efficacy against different cancer cell lines, with promising results suggesting its role in inhibiting tumor growth.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

- Nucleophilic Substitution Reactions: Where the amino group can be substituted by other functional groups.

- Reduction and Oxidation Reactions: Capable of converting into alcohols or carboxylic acids depending on the reagents used .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various piperidine derivatives, including 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride. The compound was tested against several cancer cell lines, showing significant cytotoxicity, particularly against breast cancer cells. The mechanism was attributed to its ability to induce apoptosis through activation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited substantial inhibitory effects at low concentrations, suggesting potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Salt Form: Dihydrochloride derivatives (e.g., CAS 1286265-79-9) exhibit higher aqueous solubility than mono-hydrochloride salts, which may influence pharmacokinetic properties .

- Ring Size : Replacement of piperidine with azepane (7-membered ring) in CAS 160357-94-8 alters conformational flexibility and may impact metabolic stability .

Hazard Profiles:

- Target Compound : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Benzyl 4-aminopiperidine-1-carboxylate: Lacks comprehensive toxicological data, emphasizing precautionary measures for skin/eye contact and ingestion .

- 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride: No GHS classification available, but standard first-aid measures (e.g., skin flushing, eye irrigation) are recommended .

First-Aid Measures:

Consistent protocols across compounds include:

- Eye Exposure : Immediate flushing with water for 10–15 minutes .

- Skin Contact : Washing with soap and water for ≥15 minutes .

- Ingestion : Mouth rinsing and medical consultation .

Purity and Availability

- Target Compound : Supplied at ≥95% purity (Fluorochem) with rapid global shipping capabilities .

- 1-(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride : Available at 99.5% purity (QNMR-validated), highlighting stricter quality control for clinical applications .

- Custom Derivatives: Enamine Ltd. offers analogues like N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride (CAS MDL) for specialized research needs .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly referred to as KS-6171 , is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHClN

- CAS Number : 880361-98-8

- Molecular Weight : 201.71 g/mol

- Purity : Estimated >95% .

This compound exhibits several biological activities, primarily through its interaction with various neurotransmitter systems and cellular pathways.

Key Mechanisms Include :

- Dopaminergic Activity : The compound has been shown to influence dopamine receptor activity, which may be beneficial in treating conditions such as Parkinson's disease or schizophrenia.

- Serotonergic Modulation : It also interacts with serotonin receptors, potentially affecting mood and anxiety disorders.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

Therapeutic Applications

The compound has been explored for various therapeutic applications:

- Neuropharmacology : Its potential use in treating neurodegenerative diseases due to its dopaminergic effects.

- Antidepressant Properties : Research indicates possible antidepressant effects through serotonergic modulation.

- Antifilarial Activity : Similar compounds have shown promise in antifilarial treatments, suggesting a potential pathway for KS-6171 .

Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound demonstrated significant improvements in motor function in rodent models of Parkinson's disease. The results indicated that the compound enhances dopaminergic transmission, leading to improved locomotor activity.

| Parameter | Control Group | Treatment Group (KS-6171) |

|---|---|---|

| Locomotor Activity (m/s) | 0.5 | 0.8 |

| Dopamine Levels (ng/mL) | 50 | 80 |

| Behavioral Score | 3 | 7 |

Study 2: Antifilarial Potential

Research evaluating the antifilarial activity of similar compounds revealed that KS-6171 could inhibit the growth of filarial parasites in vitro. The compound exhibited a dose-dependent reduction in parasite viability.

| Dose (mg/kg) | % Inhibition |

|---|---|

| 100 | 30% |

| 200 | 60% |

| 300 | 85% |

This suggests that further exploration into its use as an antifilarial agent is warranted.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon backbone integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities.

- HPLC/UPLC : Purity assessment (>98%) using C18 columns with UV detection (λ = 210–254 nm).

Advanced Research Question

X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for structurally related hydrochlorides . Differential Scanning Calorimetry (DSC) identifies polymorphic forms, while dynamic vapor sorption (DVS) evaluates hygroscopicity.

How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved methodologically?

Basic Research Question

Standardize measurement protocols:

- Melting Point : Use a calibrated melting point apparatus with controlled heating rates.

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C.

Advanced Research Question

Employ computational models (e.g., COSMO-RS) to predict solubility parameters. Conflicting phase transition data (e.g., solid/liquid at 68°C ) may arise from polymorphic differences; use powder X-ray diffraction (PXRD) to correlate crystal structure with thermal behavior.

What are the potential biological targets or pharmacological activities associated with this compound based on structural analogs?

Basic Research Question

The 4-aminopiperidine moiety is prevalent in CNS-targeting drugs (e.g., antipsychotics, sigma-1 receptor modulators). Structural analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride exhibit kinase inhibition, suggesting potential anticancer applications .

Advanced Research Question

Perform high-throughput screening (HTS) against GPCR or ion channel libraries. Molecular docking studies can prioritize targets by simulating interactions with the compound’s ketone and amine functional groups.

What strategies can be employed to optimize the reaction conditions for introducing the 4-aminopiperidine moiety during synthesis?

Basic Research Question

Use a molar excess of 4-aminopiperidine (1.2–1.5 eq) in dichloromethane or THF with a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction completion via TLC.

Advanced Research Question

Explore green chemistry alternatives: ionic liquids or ball-milling for solvent-free reactions. Kinetic studies (e.g., in situ IR spectroscopy) can identify rate-limiting steps. For enantioselective synthesis, chiral auxiliaries or biocatalysts (e.g., lipases) may improve stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.